![molecular formula C16H13BrN2S B1438975 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105190-06-4](/img/structure/B1438975.png)
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, also known as 5-Bromo-2-methyl-1H-imidazole-2-thiol, is an organosulfur compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. This compound is of interest due to its potential applications in the development of new pharmaceuticals and materials. We will also discuss the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Corrosion Inhibition
- Research demonstrates the efficacy of benzimidazole derivatives, including compounds similar to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, as corrosion inhibitors for metals in acidic environments. These inhibitors, studied through methods like gravimetric analysis, electrochemical testing, and computational approaches, are shown to form protective layers on metal surfaces, revealing their potential for industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
- Imidazole derivatives, closely related to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, have been synthesized and shown to possess promising antimicrobial activities. These activities were evaluated using techniques like microbroth dilution and demonstrated effectiveness against various microbial species, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure and Docking Studies
- Structural analysis of similar imidazole compounds through methods like X-ray crystallography and molecular docking studies has been conducted. These studies offer insights into the molecular configurations and potential biological interactions of these compounds, which is crucial for drug design and biochemical research (Sharma et al., 2018).
Synthesis and Reaction Mechanisms
- The synthesis and detailed reaction mechanisms of compounds structurally akin to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol have been explored. Studies focus on various synthetic routes and conditions, providing valuable information for the development of novel compounds in medicinal chemistry (Hu Zhi-zhi, 2009).
Electrochemical Properties
- Investigations into the electrochemical properties of imidazole-2-thiols, a group that includes compounds similar to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, provide insights into their redox behavior. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds in various fields (Po et al., 1991).
Antimicrobial Agents Synthesis
- The synthesis of novel imidazole compounds, closely related to the target compound, with potent antimicrobial properties, has been a subject of research. These studies aim to expand the range of effective antimicrobial agents and explore new therapeutic avenues (Narwal et al., 2012).
properties
IUPAC Name |
4-(4-bromophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZLNJJRGKCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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